Unmatched Potency in ACSS2 Inhibition vs. Generic Cyanoacrylates
2-Cyano-3-(1H-pyrrol-2-yl)acrylic acid demonstrates exceptional potency as an inhibitor of human recombinant ACSS2 (Acetyl-CoA Synthetase 2), with a reported IC50 of 0.0100 nM [1]. This sub-nanomolar activity is a key differentiator from generic cyanoacrylic acids, which are typically optimized for photosynthetic electron transport inhibition with activities in the micromolar range [2]. The specific substitution pattern on the pyrrole ring is critical for this high-affinity interaction with ACSS2, a target implicated in tumor metabolism.
| Evidence Dimension | Enzyme Inhibition (ACSS2) |
|---|---|
| Target Compound Data | IC50 = 0.0100 nM |
| Comparator Or Baseline | Generic 2-cyanoacrylic acid derivatives (e.g., for photosynthetic electron transport) |
| Quantified Difference | >100,000-fold difference in potency (nM vs. µM) |
| Conditions | Inhibition of human recombinant ACSS2 assessed via AMP Glo assay with Coenzyme A/ATP as co-substrates |
Why This Matters
This potency supports its selection as a high-value chemical probe for ACSS2-related research, where other cyanoacrylates would be inactive.
- [1] BindingDB. BDBM50578401 CHEMBL4870590::US20240009175, Compound 57. Accessed April 21, 2026. View Source
- [2] Phillips JN, Huppatz JL. Cyanoacrylate Inhibitors of Photosynthetic Electron Transport. J Agric Food Chem. 1992;40(9):1625-1629. View Source
